molecular formula C7H7N5O2S2 B4620474 2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole

2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole

Cat. No.: B4620474
M. Wt: 257.3 g/mol
InChI Key: JNJKFFGUCGNUSJ-UHFFFAOYSA-N
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Description

2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Fungicidal Applications

The fungicidal activity of thiadiazole derivatives, including compounds similar to "2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole," has been evaluated against rice sheath blight, a major disease affecting rice in China. The study aimed to explore the structure-activity relationships, finding that certain thiadiazoles exhibit high fungicidal activity, highlighting their potential in agricultural applications (Chen, Li, & Han, 2000).

Inhibition of Nitric Oxide Synthase

Research on thiadiazoline and pyrazoline derivatives has shown inhibitory activities against two isoforms of nitric oxide synthase (inducible and neuronal). These studies offer insights into the potential therapeutic uses of thiadiazole compounds in treating conditions related to excessive nitric oxide production (Arias et al., 2018).

Diuretic Activity

A study investigating the diuretic activity of 1,3,4-thiadiazole derivatives, including those structurally related to "this compound," demonstrated significant increases in urinary excretion of water and electrolytes. This research suggests the potential for thiadiazole derivatives in developing new diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).

Antimicrobial Activity

Thiazole-derived Schiff base ligands have been synthesized and evaluated for their antimicrobial activity. The study indicates that compounds incorporating the thiadiazole ring, similar to the mentioned chemical, can possess moderate antibacterial and antifungal activities, presenting another area of application for such compounds (Vinusha et al., 2015).

Synthesis and Characterization

Research into the synthesis of thiadiazole derivatives has led to the development of novel compounds with various applications, including as potential anti-tumor agents. This area of research is crucial for understanding the chemical properties and potential biological activities of thiadiazole compounds (Gomha, Edrees, & Altalbawy, 2016).

Properties

IUPAC Name

2-methyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S2/c1-5-9-10-7(16-5)15-4-11-3-6(2-8-11)12(13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJKFFGUCGNUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole
Reactant of Route 4
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole
Reactant of Route 5
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole
Reactant of Route 6
2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole

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